Verlukast

Overview

Description

Verlukast is a potent and selective antagonist of the leukotriene D4 receptor. It is an ®-enantiomer of MK-571 and has shown significant binding affinity in various biological assays . This compound is primarily used in research related to respiratory diseases, particularly asthma, due to its ability to block leukotriene D4, a mediator involved in bronchoconstriction and inflammation .

Mechanism of Action

Verlukast, also known as 5Q9O54P0H7, Verlukastum, MK-0679, L-668,019, or MK-679, is a potent and selective antagonist of leukotriene D4 . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound primarily targets the CysLT1 receptor . This receptor is a part of the leukotriene receptor family and plays a significant role in mediating the effects of leukotrienes, which are lipid mediators involved in inflammatory responses .

Mode of Action

As a CysLT1 antagonist , this compound inhibits the cysteinyl leukotriene receptor . Cysteinyl leukotrienes are associated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . By blocking these receptors, this compound prevents the binding of leukotrienes, thereby inhibiting their effects .

Biochemical Pathways

This compound affects the leukotriene pathway . Leukotrienes are inflammatory mediators produced by leukocytes during inflammation. They cause bronchoconstriction, increase vascular permeability leading to edema, and stimulate mucus secretion . By antagonizing the CysLT1 receptor, this compound inhibits these effects, reducing inflammation and its associated symptoms .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . This compound is rapidly absorbed and extensively metabolized in the liver via CYP3A4, 2C8, and 2C9 enzymes . It is primarily excreted in the feces . The time to peak concentration for this compound is around 2 to 4 hours, and its elimination half-life is between 2.7 to 5.5 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and its associated symptoms. By blocking the CysLT1 receptor, this compound inhibits the effects of leukotrienes, leading to a decrease in airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . This results in reduced inflammation and alleviation of symptoms in conditions like asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food can affect the pharmacokinetics of this compound. Studies have shown that food can decrease the peak concentration of this compound by 22% and reduce its area under the curve (AUC) by 13% .

Biochemical Analysis

Biochemical Properties

Verlukast interacts with various enzymes and proteins in biochemical reactions. It has been shown to undergo biotransformations mediated by P-4501A1 or 1A2 when incubated with hepatic microsomes from beta-naphthoflavone (beta NF) or isosafrole-treated rodents .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. The exact mechanism of action is complex and involves multiple steps, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, new metabolites of this compound were formed in incubations using rat liver cytosol fortified with glutathione (GSH)

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as P-4501A1 and undergoes biotransformations . The compound also forms a 1,4-Michael addition product with GSH in a reaction catalyzed by rat liver cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of verlukast involves multiple steps, starting from a styrylquinoline lead structure. The key steps include the formation of the quinoline ring, introduction of the styryl group, and subsequent modifications to achieve the desired enantiomer . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Verlukast undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and other oxidative metabolites.

Reduction: Reduction reactions can convert this compound to its reduced forms, although these are less common.

Substitution: this compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions typically involve the use of halogenating agents and nucleophiles.

Major Products:

Oxidation: Sulfoxides and other oxidative metabolites.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Verlukast has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study leukotriene receptor antagonism and related chemical reactions.

Medicine: Explored for its potential therapeutic effects in treating respiratory diseases such as asthma.

Industry: Utilized in the development of new drugs targeting leukotriene receptors and related pathways.

Comparison with Similar Compounds

Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.

Zafirlukast: Similar to verlukast, it is used to block leukotriene receptors and manage asthma symptoms.

Comparison:

Binding Affinity: this compound has a high binding affinity for the leukotriene D4 receptor, similar to montelukast and zafirlukast.

Selectivity: this compound is highly selective for the leukotriene D4 receptor, which is a common feature among these compounds.

Therapeutic Use: While all three compounds are used in asthma treatment, this compound is primarily used in research settings, whereas montelukast and zafirlukast are widely used in clinical practice

This compound stands out due to its specific enantiomeric form and its potent activity in research applications, making it a valuable tool for studying leukotriene pathways and developing new therapeutic agents.

Properties

IUPAC Name |

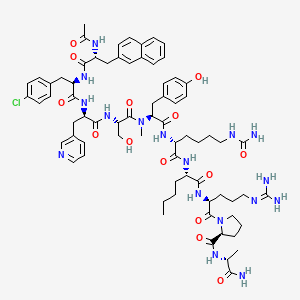

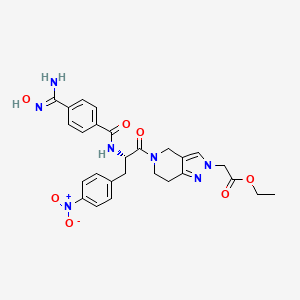

3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUZQJFHDNNPFG-LHAVAQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-16-5 | |

| Record name | Verlukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

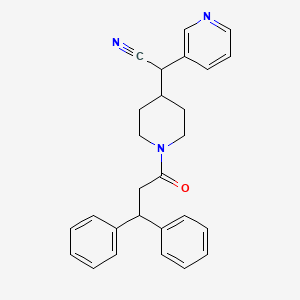

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)